molecular formula C11H10F2N4 B1482845 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide CAS No. 2098105-98-5

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide

Cat. No.: B1482845
CAS No.: 2098105-98-5
M. Wt: 236.22 g/mol
InChI Key: XCKHULHQKAHBAM-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C11H10F2N4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(difluoromethyl)-5-phenylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4/c12-11(13)17-9(10(14)15)6-8(16-17)7-4-2-1-3-5-7/h1-6,11H,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKHULHQKAHBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide is a fluorinated organic compound that has gained attention in various fields, particularly in medicinal chemistry and agricultural applications. This compound exhibits unique biological activities due to its structural characteristics, making it a subject of extensive research.

The compound features both difluoromethyl and phenyl groups, which contribute to its distinctive chemical reactivity and biological interactions. The presence of fluorine atoms enhances the compound's ability to form strong hydrogen bonds, influencing its interaction with biological macromolecules.

The biological activity of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated groups allow for improved binding affinity and selectivity, potentially leading to the inhibition of key biological pathways. For instance, studies have indicated that this compound can act as an enzyme inhibitor, impacting metabolic processes within cells .

Pharmacological Activities

Research has demonstrated that pyrazole derivatives, including 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide, exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some studies have reported antifungal properties, suggesting potential applications in agricultural fungicides.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models.
  • Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through specific molecular pathways .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Study on Antifungal Activity : A study demonstrated that pyrazole derivatives exhibited significant antifungal activity against various strains of fungi. The mechanism was linked to the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain .
  • Inhibition of Cancer Cell Growth : Research indicated that certain pyrazole compounds could inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Inflammation Model : In an animal model of inflammation, 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide significantly reduced inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activities of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide

Biological ActivityEffect ObservedReference
AntifungalInhibition of fungal growth
AnticancerReduced proliferation in cancer cells
Anti-inflammatoryDecreased inflammatory markers

Scientific Research Applications

Agricultural Applications

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamide has been investigated for its fungicidal properties. It acts as an inhibitor of succinate dehydrogenase, a critical enzyme in the mitochondrial respiration chain, which is pivotal for the development of certain fungicides.

Table 1: Fungicidal Activity of Pyrazole Derivatives

Compound NameTarget FungiMechanism of ActionEfficacy (EC50)
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamideZymoseptoria triticiInhibition of succinate dehydrogenase2.432 μg/mL
BoscalidVarious fungal speciesInhibition of succinate dehydrogenase5.0 μg/mL
IsopyrazamBotrytis cinereaInhibition of mitochondrial respiration3.0 μg/mL

Medicinal Applications

In medicinal chemistry, this pyrazole derivative has shown promising results in various therapeutic areas, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget MicroorganismsMinimum Inhibitory Concentration (MIC)
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamideE. coli12.5 mg/mL
Novel 3-methyl pyrazole derivativesA. flavus, A. fumigatus6.0 mg/mL
3-(4-chlorophenyl)-4-substituted pyrazolesPseudomonas aeruginosa0.0025 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties, showing potential against various cancer cell lines.

Table 3: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboximidamideA549 (lung cancer)24.2
Novel pyrazole derivativesMCF-7 (breast cancer)9.47
DiarylpyrazolesHCT116 (colon cancer)13.1

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against a panel of pathogenic strains, revealing significant activity against both bacterial and fungal strains.
  • Anticancer Studies : Research focusing on the anticancer effects demonstrated that certain derivatives induced apoptosis in cancer cells, with specific compounds showing strong inhibitory effects on tumor growth in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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